molecular formula C22H17BrN2O4 B11549989 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11549989
M. Wt: 453.3 g/mol
InChI Key: FHNNFFDDRWNHQI-ZVHZXABRSA-N
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Description

The compound 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic molecule that features both aromatic and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the following steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-(2-bromobenzoyl)hydrazine.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the hydrazone moiety can lead to the formation of azobenzene derivatives.

    Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Cancer Research: It may be explored for its cytotoxic properties against cancer cells.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate exerts its effects involves several molecular targets and pathways:

    Hydrazone Moiety: The hydrazone group can interact with various enzymes, potentially inhibiting their activity.

    Aromatic Rings: The aromatic rings can participate in π-π interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
  • 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-ethoxybenzoate

Uniqueness

  • Functional Groups : The presence of both bromobenzoyl and methoxybenzoate groups makes this compound unique in its reactivity and potential applications.
  • Hydrazone Linkage : The hydrazone linkage provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-17-12-8-16(9-13-17)22(27)29-18-10-6-15(7-11-18)14-24-25-21(26)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

FHNNFFDDRWNHQI-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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